molecular formula C11H6ClF6N3S B2361411 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 2060751-17-7

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

Cat. No.: B2361411
CAS No.: 2060751-17-7
M. Wt: 361.69
InChI Key: JKTDQWMXCSQRGS-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds known as trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This specific compound also contains a thiazol-2-amine group, which may contribute to its unique properties.


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the introduction of TFMP groups within the structures of other molecules . The exact reactions would depend on the specific synthesis method used.


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, has a boiling point of 50-55 °C/11 mmHg, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .

Scientific Research Applications

  • Dynamic Tautomerism and Divalent N(I) Character : Bhatia, Malkhede, and Bharatam (2013) studied N-(pyridin-2-yl)thiazol-2-amine, noting its versatile chemical functional unit in therapeutically important species. Their quantum chemical analysis revealed six competitive isomeric structures with a relative energy difference of ∼4 kcal/mol. Some structures possess divalent N(I) character, indicating competition between thiazole and pyridine groups for accommodating tautomeric hydrogen, showing electron donating properties (Bhatia, Malkhede, & Bharatam, 2013).

  • Oxidative C–H Functionalization for Biological Potency : Mariappan, Rajaguru, Roja, Muthusubramanian, and Bhuvanesh (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. They used phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a metal-free approach with a broad substrate scope (Mariappan et al., 2016).

  • Thermolysis for Heteroazine Fused Thiazole-2-Carbonitriles Synthesis : Koutentis, Koyioni, and Michaelidou (2013) described the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, leading to the formation of thiazolopyridine-2-carbonitriles. They achieved moderate to near quantitative yields in a high-yielding two-step route to these compounds (Koutentis, Koyioni, & Michaelidou, 2013).

  • Substituted [1,3]Thiazolo[4,5-b]pyridines Synthesis : Thomae, Perspicace, Hesse, Kirsch, and Seck (2008) worked on an easy preparation of substituted 4-amino-5-cyano-1,3-thiazoles, which were used as starting materials for new substituted [1,3]thiazolo[4,5-e]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines (Thomae et al., 2008).

  • Antifungal and Antibacterial Activities : Narayana, Raj, Ashalatha, and Kumari (2007) prepared novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, demonstrating their excellent antifungal and antibacterial activities (Narayana et al., 2007).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications in agrochemical and pharmaceutical compounds . Future research will likely continue to explore the synthesis and applications of these compounds.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF6N3S/c12-6-1-5(11(16,17)18)2-19-8(6)7-3-22-9(21-7)20-4-10(13,14)15/h1-3H,4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTDQWMXCSQRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CSC(=N2)NCC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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